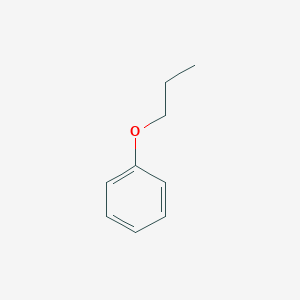










|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10]([CH:12]1O[CH2:13]1)Cl.O>C(O)C.CO>[O:7]([CH2:10][CH2:12][CH3:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
13.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated at reduced pressure at 40° C
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with a mixture of 100 ml of ethyl acetate and 100 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
It was decanted
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted a further two times with 25 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with 75 ml of 1N HCl and 75 ml of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
It was dried over anhydrous sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated at reduced pressure
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |